molecular formula C9H19Cl2N3 B13457340 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B13457340
M. Wt: 240.17 g/mol
InChI Key: OUAWHEPNSIEIGH-UHFFFAOYSA-N
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Description

3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve the use of N-heterocyclic carbenes as both ligands and organocatalysts. These methods are known for their good functional group tolerance and can be conducted on a gram scale .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Major Products Formed: The major products formed from these reactions are typically disubstituted imidazoles, which have a wide range of applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its broad range of biological activities. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other imidazole derivatives such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole .

Uniqueness: What sets 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride apart from these similar compounds is its unique substitution pattern on the imidazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial uses .

Properties

Molecular Formula

C9H19Cl2N3

Molecular Weight

240.17 g/mol

IUPAC Name

3-(2,4,5-trimethylimidazol-1-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C9H17N3.2ClH/c1-7-8(2)12(6-4-5-10)9(3)11-7;;/h4-6,10H2,1-3H3;2*1H

InChI Key

OUAWHEPNSIEIGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)CCCN)C.Cl.Cl

Origin of Product

United States

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